Compound Description: Linagliptin, also known as (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, is an FDA-approved dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. [, , , , , , , , , , ] It works by increasing the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion and improve glycemic control. [, , ]
Relevance: Linagliptin shares the core purine-2,6-dione structure with 3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione. Both compounds also feature substitutions at the 7 and 8 positions of the purine ring. The variations lie in the specific substituents at these positions. [, , , , , , , , , , ]
Sitagliptin
Compound Description: Sitagliptin, chemically known as (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, is another FDA-approved DPP-4 inhibitor used in the management of type 2 diabetes. [, ] Similar to linagliptin, sitagliptin enhances the action of incretin hormones to regulate blood sugar levels. [, ]
Relevance: While sitagliptin does not share the same core structure as 3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione, it is included as a related compound due to its classification as a DPP-4 inhibitor. The provided research indicates a potential interest in exploring various chemical scaffolds for DPP-4 inhibition. [, ]
Alogliptin
Compound Description: Alogliptin, with the IUPAC name 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile, is also an FDA-approved DPP-4 inhibitor, highlighting the significance of this target in diabetes treatment. [, ]
Relevance: Similar to sitagliptin, alogliptin's relationship to 3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione stems from its membership in the DPP-4 inhibitor class. The different structures of these inhibitors demonstrate the diverse chemical approaches to targeting DPP-4. [, ]
Vildagliptin
Compound Description: Vildagliptin is yet another DPP-4 inhibitor, further emphasizing the importance of this enzyme as a therapeutic target in type 2 diabetes management. [, , ]
Relevance: Vildagliptin's inclusion as a related compound to 3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is based on its activity as a DPP-4 inhibitor. This signifies the ongoing exploration of different chemical structures for developing novel DPP-4 inhibitors. [, , ]
Saxagliptin
Compound Description: Saxagliptin is another FDA-approved DPP-4 inhibitor, further solidifying the role of DPP-4 inhibition in the treatment of type 2 diabetes. [, , ]
Relevance: Similar to the other DPP-4 inhibitors mentioned, saxagliptin is considered related to 3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione due to their shared therapeutic target. The inclusion of saxagliptin indicates a comprehensive exploration of various DPP-4 inhibitors in the research. [, , ]
Compound Description: This compound is a metabolite of yogliptin, another DPP-4 inhibitor under investigation. []
Relevance: It shares a significant structural resemblance with 3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione, particularly in the purine-2,6-dione core, the but-2-yn-1-yl substituent at the 7 position, and the substituted piperidine ring at the 8 position. The differences lie in the specific piperidine substitution (hydroxy vs. methylpiperazine) and the substituent on the 1 position of the purine ring. []
Compound Description: This compound is a potent and selective A2B adenosine receptor antagonist. []
Relevance: It shares the core purine-2,6-dione structure with 3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione and possesses a substituted pyrazole ring at the 8 position. Although the overall structures differ significantly due to different substituents on the pyrazole ring and the lack of a 7-position substituent in the A2B antagonist, the presence of the shared purine-2,6-dione core and 8-position pyrazole highlights a potential common starting point in their synthetic pathways. []
8-(3-hydroxy-1-methyl-1H-pyrazol-5-yl)-xanthine
Compound Description: This derivative exhibits high affinity for the A2B adenosine receptor with good selectivity over other adenosine receptor subtypes. []
Relevance: Similar to the previous A2B antagonist, 8-(3-hydroxy-1-methyl-1H-pyrazol-5-yl)-xanthine shares the purine-2,6-dione core (xanthine is another name for purine-2,6-dione) and a substituted pyrazole at the 8 position with 3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione. Despite variations in the substituents on the pyrazole ring and the absence of a 7-position substituent, the shared structural elements suggest potential commonalities in their chemical synthesis. []
Compound Description: Also known as MRE2028F20, this compound acts as a potent and selective human A2B adenosine receptor antagonist. []
Relevance: Similar to previous compounds, this antagonist exhibits the core purine-2,6-dione structure and a substituted pyrazole ring at the 8 position, reminiscent of 3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione. While the specific substituents on the pyrazole ring and the lack of a 7-position substituent distinguish it from the main compound, the shared structural features point towards potential similarities in their chemical synthesis. []
Compound Description: Identified as MRE2030F20, this compound exhibits high affinity for the A2B adenosine receptor and excellent selectivity against other adenosine receptor subtypes. []
Relevance: This antagonist, like several others listed, shares the purine-2,6-dione core and a substituted pyrazole ring at the 8 position with 3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione. The key distinctions are the specific pyrazole ring substituents and the absence of a 7-position substituent in this A2B antagonist. Nonetheless, the common structural elements suggest a potential shared starting point in their synthetic pathways. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.